3-Hydroxy-2,3-diphenylbutanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
10409-10-6 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
3-hydroxy-2,3-diphenylbutanoic acid |
InChI |
InChI=1S/C16H16O3/c1-16(19,13-10-6-3-7-11-13)14(15(17)18)12-8-4-2-5-9-12/h2-11,14,19H,1H3,(H,17,18) |
InChI Key |
ZSLKTMPTAWDXOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)C(=O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Hydroxy 2,3 Diphenylbutanoic Acid and Its Analogs
Retrosynthetic Analysis of the 3-Hydroxy-2,3-diphenylbutanoic Acid Framework
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. researchgate.neticj-e.orgmdpi.com It involves breaking down a complex target molecule into simpler, commercially available starting materials. researchgate.neticj-e.org For this compound, the key structural feature is the β-hydroxy acid moiety.
A primary disconnection strategy involves breaking the carbon-carbon bond between the alpha and beta carbons (the C2-C3 bond). This leads to two synthons: a nucleophilic enolate equivalent at the C2 position and an electrophilic carbonyl equivalent at the C3 position. The corresponding synthetic equivalents would be an enolate derived from a substituted acetic acid derivative and a ketone, specifically acetophenone (B1666503).
Another key disconnection is at the C-O bond of the hydroxyl group, which points to an oxidation of a precursor molecule. Furthermore, disconnections of the phenyl groups are possible, leading back to simpler aromatic starting materials. The choice of disconnection often depends on the desired stereochemistry and the availability of starting materials. amazonaws.com
Classical Synthetic Approaches to Substituted Butanoic Acids
Aldol-type Condensations: The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction that can be used to synthesize β-hydroxy carbonyl compounds. prutor.ailibretexts.orgmasterorganicchemistry.comlibretexts.org In the context of this compound, a crossed aldol condensation between an enolate of a phenylacetic acid derivative and acetophenone would be a plausible route. prutor.ai The reaction is typically base-catalyzed, involving the deprotonation of the α-carbon of the phenylacetic acid derivative to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. youtube.com Subsequent protonation yields the β-hydroxy acid product. libretexts.orgyoutube.com A significant challenge in crossed aldol reactions is controlling the selectivity when both reactants can form enolates. masterorganicchemistry.com
Reformatsky Reaction: The Reformatsky reaction provides an alternative method for synthesizing β-hydroxy esters, which can then be hydrolyzed to the corresponding β-hydroxy acids. byjus.comthermofisher.comwikipedia.orgorganic-chemistry.org This reaction involves the treatment of an α-halo ester with zinc metal in the presence of a carbonyl compound. byjus.comthermofisher.com For the synthesis of a this compound precursor, this would entail reacting an α-bromo phenylacetate (B1230308) ester with acetophenone in the presence of zinc. The organozinc reagent, or Reformatsky enolate, is formed in situ and adds to the ketone. wikipedia.org An advantage of the Reformatsky reaction is that the organozinc reagents are generally less reactive than Grignard or organolithium reagents, which helps to prevent side reactions with the ester group. wikipedia.orgorganic-chemistry.org The yields of the Reformatsky reaction can often be improved by using activated zinc. thermofisher.com
| Reaction | Reactant 1 | Reactant 2 | Reagent | Product Type |
| Aldol Condensation | Phenylacetic acid derivative (enolate) | Acetophenone | Base | β-hydroxy acid |
| Reformatsky Reaction | α-bromo phenylacetate ester | Acetophenone | Zinc | β-hydroxy ester |
Another major pathway to β-hydroxy acids involves the reduction of a corresponding β-keto acid or β-keto ester. These precursors can be synthesized through various methods, including the Claisen condensation. Once the β-keto acid is obtained, the ketone functional group can be reduced to a hydroxyl group.
A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common choices for reducing ketones. However, these reagents can also reduce the carboxylic acid group, so careful control of reaction conditions or protection of the carboxylic acid may be necessary.
More selective reducing agents can be used to target the ketone in the presence of the carboxylic acid. For instance, catalytic hydrogenation with specific catalysts can sometimes achieve this selectivity. The choice of reducing agent and reaction conditions is crucial for achieving the desired product without over-reduction.
Stereoselective Synthesis of this compound
Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is a paramount goal in modern organic synthesis, particularly for biologically active molecules. For this compound, which has two chiral centers, controlling the relative and absolute stereochemistry is essential.
Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org The Evans aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds. nih.govresearchgate.net This approach utilizes chiral oxazolidinones as auxiliaries. wikipedia.org
In this method, the carboxylic acid starting material is first acylated with an Evans auxiliary. nih.gov The resulting N-acyl oxazolidinone is then treated with a Lewis acid, such as dibutylboron triflate, and a base to form a stereodefined (Z)-enolate. wikipedia.orgyoutube.com This enolate then reacts with an aldehyde or ketone in a highly diastereoselective aldol addition. researchgate.netyoutube.com The stereochemical outcome is dictated by the steric influence of the substituent on the chiral auxiliary, which directs the approach of the electrophile. wikipedia.org After the reaction, the chiral auxiliary can be cleaved to yield the enantiomerically enriched β-hydroxy acid, and the auxiliary can often be recovered and reused. wikipedia.org
A study on the synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid utilized Evans chemistry, demonstrating its applicability to structurally related compounds. nih.gov
| Auxiliary | Enolization Reagent | Diastereoselectivity |
| (4R,5S)-4-methyl-5-phenyloxazolidinone | Dibutylboron triflate / Diisopropylethylamine | High syn-diastereoselectivity |
| (4S,5R)-4-methyl-5-phenyloxazolidinone | Dibutylboron triflate / Diisopropylethylamine | High syn-diastereoselectivity |
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as it uses a small amount of a chiral catalyst to generate a large amount of a chiral product. scienceopen.com
Lewis Acid Catalysis: Chiral Lewis acids can catalyze aldol-type reactions by coordinating to the carbonyl group of the electrophile, thereby activating it towards nucleophilic attack and creating a chiral environment that directs the stereochemical outcome. nih.govmdpi.com Various metal-ligand complexes, where the metal is often a transition metal like iridium or rhodium, have been developed as effective chiral Lewis acid catalysts. nih.gov These catalysts can promote enantioselective Michael additions, Friedel-Crafts reactions, and other carbon-carbon bond-forming reactions. nih.gov
Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations. scienceopen.comscienceopen.com This field has grown rapidly and provides powerful alternatives to metal-based catalysts. scienceopen.com For aldol-type reactions, chiral amines, such as proline and its derivatives, are effective organocatalysts. mdpi.com They can react with a carbonyl compound to form a chiral enamine intermediate, which then adds to an electrophile with high stereoselectivity. Another class of organocatalysts are chiral Brønsted acids, such as phosphoric acids, which can activate electrophiles through hydrogen bonding. scienceopen.commdpi.com
Recent research has demonstrated the use of organocatalysis in the synthesis of 3-hydroxy fatty acids, highlighting its potential for preparing chiral hydroxy acids. mdpi.com
Enantioselective Reductions of Ketones
The enantioselective reduction of a prochiral ketone precursor, such as an ester of 2,3-diphenyl-3-oxobutanoic acid, is a powerful strategy to introduce the hydroxyl stereocenter with a high degree of enantiomeric excess (ee). This approach typically involves the use of chiral reducing agents or catalysts that can differentiate between the two enantiotopic faces of the carbonyl group.
A variety of chiral reagents and catalysts have been developed for this purpose. These can be broadly categorized into stoichiometric and catalytic systems. Stoichiometric chiral reducing agents, while often providing high enantioselectivity, are less desirable for large-scale synthesis due to the need for large quantities of the chiral auxiliary.
Catalytic methods, on the other hand, offer a more atom-economical and sustainable alternative. Transition metal complexes with chiral ligands are prominent in this area. For instance, ruthenium, rhodium, and iridium catalysts bearing chiral phosphine (B1218219) or diamine ligands have been successfully employed in the asymmetric hydrogenation of various ketones. The choice of metal, ligand, and reaction conditions is critical in achieving high enantioselectivity.
Another important class of catalysts for enantioselective ketone reduction is the Corey-Bakshi-Shibata (CBS) catalysts, which are chiral oxazaborolidines. These catalysts, used in conjunction with a stoichiometric reducing agent like borane, can effectively reduce a wide range of ketones with high enantioselectivity. The stereochemical outcome is predictable based on the stereochemistry of the catalyst used.
The substrate itself can also influence the stereochemical outcome. In the case of precursors to this compound, the presence of the adjacent phenyl and ester groups can provide steric and electronic handles for the chiral catalyst to achieve high levels of stereocontrol.
Table 1: Examples of Enantioselective Ketone Reductions for the Synthesis of Chiral Alcohols
| Catalyst/Reagent | Ketone Substrate | Reducing Agent | Enantiomeric Excess (ee) | Reference |
| Chiral Ruthenium-Diamine Catalyst | Acetophenone | Isopropanol | >95% | |
| (R)-CBS Catalyst | Propiophenone | Borane-DMS | 96% | |
| Noyori's Ru-BINAP-diamine | Ethyl 2-oxo-4-phenylbutanoate | H₂ | 98% |
This table presents generalized examples to illustrate the effectiveness of different catalytic systems. Specific data for the reduction of 2,3-diphenyl-3-oxobutanoic acid derivatives would require dedicated experimental studies.
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and stereoselective synthetic routes. For the synthesis of this compound, chemoenzymatic strategies can be employed in several ways, including kinetic resolution of racemic mixtures and the enantioselective reduction of a ketone precursor.
Kinetic Resolution: In a kinetic resolution process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. For example, a racemic mixture of this compound or its ester could be subjected to enzymatic acylation or hydrolysis. Lipases are commonly used enzymes for this purpose due to their broad substrate scope and high enantioselectivity in organic solvents. For instance, a lipase (B570770) could selectively acylate the (R)-enantiomer of the hydroxy acid, leaving the (S)-enantiomer unreacted and thus resolved. nih.gov
Enzymatic Reduction: Similar to chemical catalysts, enzymes, particularly oxidoreductases (or dehydrogenases), can be used for the enantioselective reduction of a ketone precursor. These enzymes utilize cofactors such as NADH or NADPH as the hydride source. The high stereoselectivity of many oxidoreductases can lead to the formation of the desired alcohol enantiomer with very high enantiomeric excess. A key advantage of enzymatic reductions is that they are often performed in aqueous media under mild conditions, aligning with the principles of green chemistry. The regeneration of the expensive cofactor is a crucial aspect of these processes, and various in-situ cofactor regeneration systems have been developed.
A chemoenzymatic approach could involve the chemical synthesis of a racemic ester of this compound, followed by enzymatic hydrolysis to resolve the enantiomers. For example, porcine pancreas lipase (PPL) has been used for the resolution of (R,S)-ethyl 3-hydroxy-3-phenylpropanoate, a structurally similar compound. nih.gov The optimal conditions, including temperature and pH, are crucial for achieving high conversion and enantiomeric excess.
Green Chemistry Principles in the Synthesis of Hydroxybutanoic Acids
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of this compound and its analogs can be made more sustainable by incorporating these principles.
Key green chemistry considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods, both chemical and enzymatic, generally have higher atom economies than stoichiometric reactions.
Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents is a primary goal. Water is an ideal green solvent, and enzymatic reactions are often conducted in aqueous environments. Supercritical fluids and ionic liquids are also being explored as greener alternatives to traditional organic solvents.
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Biocatalytic reactions often proceed under mild conditions, making them more energy-efficient than many traditional chemical processes that require high temperatures and pressures.
Use of Renewable Feedstocks: While the synthesis of a complex molecule like this compound may rely on petroleum-derived starting materials, the principles of green chemistry encourage the exploration of bio-based feedstocks where possible. For simpler hydroxy acids, there are established routes from renewable resources. nih.gov
Catalysis: The use of catalysts is inherently a green chemistry principle as they are used in small amounts and can be recycled and reused. The development of highly active and selective catalysts is a continuous effort in green chemistry.
The application of green chemistry metrics, such as E-factor (Environmental Factor) and Process Mass Intensity (PMI), can be used to quantitatively assess the environmental impact of a synthetic route. These metrics consider the total amount of waste generated relative to the amount of product. By applying these metrics, different synthetic strategies can be compared not only on their chemical efficiency but also on their environmental footprint.
Comparative Analysis of Synthetic Efficiency, Diastereoselectivity, and Enantioselectivity
A comprehensive comparison of the different synthetic methodologies for this compound requires a detailed analysis of their respective strengths and weaknesses in terms of yield, stereocontrol, and practical applicability.
Enantioselective Reductions of Ketones:
Efficiency: Catalytic hydrogenations can be highly efficient, with high yields and turnover numbers. However, the synthesis of the chiral ligands can be complex and expensive.
Diastereoselectivity: The diastereoselectivity of the reduction will depend on the nature of the substrate and the catalyst. For a precursor to this compound, which already contains a stereocenter, the reduction of the ketone will lead to the formation of diastereomers. The choice of catalyst can influence the diastereomeric ratio (dr).
Enantioselectivity: High enantioselectivities (often >95% ee) can be achieved with well-designed chiral catalysts. The predictability of the stereochemical outcome is a significant advantage of methods like the CBS reduction.
Chemoenzymatic Synthesis:
Efficiency: The efficiency of chemoenzymatic routes can be high, especially when cofactor regeneration systems are effectively implemented in enzymatic reductions. Kinetic resolutions are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from a racemic mixture.
Diastereoselectivity: In the case of enzymatic reduction of a prochiral ketone with an adjacent stereocenter, the enzyme's active site can exhibit diastereoselectivity, favoring the formation of one diastereomer over the other.
Enantioselectivity: Enzymes are renowned for their exceptional enantioselectivity, often yielding products with ee values approaching or exceeding 99%.
Table 2: Comparative Analysis of Synthetic Strategies
| Synthetic Strategy | Typical Yield | Diastereoselectivity (dr) | Enantioselectivity (ee) | Advantages | Disadvantages |
| Enantioselective Ketone Reduction | High | Variable, catalyst dependent | High (>95%) | High atom economy, catalytic nature | May require expensive/sensitive catalysts, optimization needed |
| Chemoenzymatic Kinetic Resolution | Max. 50% (for one enantiomer) | Not directly applicable | Very high (>99%) | High enantioselectivity, mild reaction conditions | Inherent 50% yield limitation, requires separation of products |
| Chemoenzymatic Reduction | High | Potentially high | Very high (>99%) | High stereoselectivity, green reaction conditions | Requires cofactor regeneration, enzyme stability can be an issue |
The synthesis of this compound and its analogs can be achieved through various advanced methodologies. Enantioselective reduction of ketone precursors using chiral catalysts offers a direct and atom-economical route with the potential for high stereocontrol. Chemoenzymatic strategies, including kinetic resolution and enzymatic reduction, provide access to enantiomerically pure compounds under mild and environmentally benign conditions. The choice of the optimal synthetic route will depend on the specific requirements of the synthesis, including the desired stereoisomer, scale, and economic and environmental considerations. A thorough evaluation of each method's efficiency, diastereoselectivity, and enantioselectivity, ideally through direct experimental comparison, is crucial for making an informed decision. The continued development of more active, selective, and robust catalysts, both chemical and biological, will further enhance our ability to synthesize complex chiral molecules like this compound in a sustainable and efficient manner.
Investigations into the Chemical Reactivity and Mechanistic Pathways of 3 Hydroxy 2,3 Diphenylbutanoic Acid
Reactions Involving the Carboxylic Acid Moiety (e.g., Esterification, Amidation)
The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions such as esterification and amidation.
Esterification: In the presence of an alcohol and an acid catalyst, 3-hydroxy-2,3-diphenylbutanoic acid can be converted into its corresponding ester. This reaction is typically reversible, and to favor the formation of the ester, excess alcohol is often used, or the water generated during the reaction is continuously removed, in accordance with Le Châtelier's principle. libretexts.org
Amidation: The reaction of the carboxylic acid with ammonia, or with primary or secondary amines, yields primary, secondary, or tertiary amides, respectively. libretexts.org This condensation reaction typically requires activation of the carboxylic acid (e.g., conversion to an acyl chloride) or the use of coupling agents to facilitate the formation of the amide bond by removing water. Polyamides can be formed through the reaction of dicarboxylic acids with diamines. libretexts.org
Below is a table summarizing these fundamental transformations.
| Reaction Type | Reactants | Product |
| Esterification | This compound, Alcohol (R'-OH), Acid Catalyst | 3-Hydroxy-2,3-diphenylbutanoate Ester |
| Amidation | This compound, Amine (R'R''NH) | 3-Hydroxy-2,3-diphenylbutanamide |
Reactions Involving the Diphenyl Substitution Pattern
The two phenyl groups attached to the butanoic acid backbone can undergo electrophilic aromatic substitution reactions. The directing effects of the alkyl-acid chain substituent would influence the position of substitution on the rings (typically ortho- and para-directing). However, the steric hindrance caused by the bulky structure might favor substitution at the less hindered para position.
More advanced methods for functionalizing arene carboxylic acids have been developed. For instance, a mild and direct ortho-selective amination of arene carboxylic acids has been reported, which proceeds through the rearrangement of acyl O-hydroxylamines. rsc.org While this specific methodology may or may not be directly applicable to this compound without modification, it highlights the ongoing research into the selective functionalization of phenyl rings in complex carboxylic acids. rsc.org
Mechanistic Studies of Rearrangements and Chemical Transformations of Related Structures
The structural framework of this compound is related to systems that undergo interesting and complex rearrangements. For example, mechanistic studies on google.comrsc.org- and google.comgoogle.com-sigmatropic rearrangements are prominent in organometallic and synthetic chemistry. nih.govmdpi.com
Gold(I)-catalyzed google.comgoogle.com-sigmatropic rearrangements of propargylic esters have been shown to be reversible processes that proceed through cationic intermediates and the formation of gold(I)-coordinated allenes. nih.gov In contrast, the analogous rearrangement of propargyl vinyl ethers is irreversible and follows a concerted pathway. nih.gov These studies use stereochemically defined probes to elucidate the mechanistic details of these transformations. nih.gov
Similarly, density-functional theory has been used to model the transition states of google.comrsc.org-sigmatropic rearrangements of allylic selenoxides and selenimides, which are important reactions for synthesizing allylic alcohols and amines. mdpi.com These computational studies help in understanding the factors that control the stereoselectivity of such rearrangements. mdpi.com While these specific rearrangements may not be directly applicable to this compound under normal conditions, they provide insight into the types of complex mechanistic pathways that can be explored in related molecular scaffolds.
Stereochemical Outcomes and Diastereomer Interconversion Studies
This compound possesses two chiral centers (at C2 and C3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The stereochemical outcome of reactions involving this molecule is therefore a critical aspect of its chemistry.
Research into related compounds, such as 3-hydroxy-3-phenylpropanoic acid, demonstrates the importance of stereocontrol. Chemoenzymatic methods have been developed for the synthesis of specific enantiomers of such molecules. researchgate.net For example, the asymmetric reduction of a keto-ester precursor using yeast can yield enantiomerically enriched (S)-ethyl 3-hydroxy-3-phenylpropionate. researchgate.net Kinetic resolution using enzymes like lipases is another powerful technique to separate enantiomers or diastereomers. researchgate.net These approaches underscore the ability to access specific stereoisomers, which is often crucial for biological applications. The principles of these stereoselective transformations are applicable to the synthesis and modification of the different stereoisomers of this compound.
Advanced Analytical Techniques for Structural and Stereochemical Elucidation in Research
Spectroscopic Methods for Confirming Stereochemistry and Purity in Synthetic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the diastereomeric ratio of a compound. Diastereomers, being stereoisomers that are not mirror images, possess different physical properties, which often translates to distinct chemical shifts in their NMR spectra. researchgate.net For the diastereomers of 3-hydroxy-2,3-diphenylbutanoic acid, the protons and carbons in the vicinity of the chiral centers will experience different magnetic environments, leading to separate signals for each diastereomer.
The diastereomeric ratio can be quantified by integrating the signals corresponding to specific protons or carbons of each diastereomer. researchgate.net For complex spectra where signals may overlap, advanced NMR techniques such as band-selective pure shift NMR can be employed. This method simplifies crowded spectral regions by collapsing multiplets into singlets, thereby enhancing resolution and allowing for more accurate integration and determination of the diastereomeric ratio. researchgate.net The choice of NMR experiment and the specific nuclei to be observed (e.g., ¹H, ¹³C) depend on the complexity of the molecule and the degree of signal separation. nih.gov In some cases, derivatization of the analyte may be necessary to improve spectral dispersion and facilitate quantification. nih.gov
While NMR is effective for diastereomeric ratio determination, it is generally not suitable for distinguishing between enantiomers, which have identical NMR spectra in an achiral solvent. Therefore, chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the technique of choice for determining the enantiomeric excess (ee) of a chiral compound. researchgate.net
A study on the chiral separation of 3-hydroxyhexadecanoyl-CoA demonstrated the effectiveness of HPLC with a chiral separation column in resolving enantiomers, where the 3(R) and 3(S) forms had distinct retention times. nih.gov This approach provides a reliable method for assessing the enantiomeric purity of compounds like this compound.
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to determine the absolute configuration of chiral molecules. mtoz-biolabs.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. mtoz-biolabs.com This differential absorption, known as the CD effect, is highly sensitive to the three-dimensional arrangement of atoms in a molecule.
To determine the absolute configuration of a specific enantiomer of this compound, its experimental CD spectrum would be recorded. mtoz-biolabs.com This spectrum is then compared to the theoretically calculated CD spectrum for a known absolute configuration (e.g., (2R, 3S) or (2S, 3R)). nih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. mtoz-biolabs.comnih.gov This method has been successfully used to confirm the absolute configuration of complex molecules like VANOL ((+)(589)-(aR) or (-)(589)-(aS)). nih.gov While highly effective, the accuracy of this technique can be influenced by factors such as solvent, temperature, and sample concentration. mtoz-biolabs.com
Mass Spectrometry-Based Analytical Strategies for Derivatized Analytes of Hydroxy Acids
Mass spectrometry (MS) is a cornerstone of analytical chemistry, providing information about the mass-to-charge ratio of ions. For hydroxy acids like this compound, derivatization is often employed to enhance their volatility and ionization efficiency, making them more amenable to MS analysis.
Derivatization in the context of mass spectrometry involves chemically modifying an analyte to improve its analytical characteristics. For hydroxy acids, both the carboxylic acid and hydroxyl functional groups can be targeted for derivatization.
Common derivatization strategies include:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the acidic proton of the carboxylic acid and the proton of the hydroxyl group into trimethylsilyl (B98337) (TMS) ethers and esters, respectively. This increases the volatility and thermal stability of the compound, making it suitable for GC-MS analysis. For example, 3-hydroxybutyric acid can be derivatized to its 2TMS derivative for analysis. nist.gov
Esterification followed by Acylation: The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester), and the hydroxyl group can be acylated. This also enhances volatility for GC-MS.
Pentafluorobenzylation: Derivatization with reagents like pentafluorobenzyl bromide (PFBBr) can significantly improve the sensitivity of detection by electron capture negative ion mass spectrometry (ECNI-MS). researchgate.netyorku.ca This is particularly useful for trace analysis.
Chiral Derivatization: Using a chiral derivatizing agent can create diastereomeric derivatives from a pair of enantiomers. These diastereomers can then be separated and quantified using non-chiral chromatography coupled with mass spectrometry. For instance, (R)-(+)-1-phenylethylamine has been used for the chiral derivatization of fatty acids. mdpi.com
The choice of derivatization reagent depends on the specific analytical goal, whether it is to enhance detectability, improve chromatographic separation, or enable isomer differentiation. mdpi.com
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. youtube.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID) or other activation methods, and the resulting fragment ions (product ions) are then analyzed. youtube.com The fragmentation pattern is characteristic of the precursor ion's structure and can be used to identify the compound and differentiate it from its isomers. researchgate.net
For a derivatized molecule of this compound, the fragmentation pathways in MS/MS would be influenced by the nature of the derivative. For example, a silylated derivative would likely show characteristic losses of trimethylsilanol (B90980) (TMSOH) or other silyl-containing fragments. The fragmentation of the carbon-carbon bonds in the butanoic acid backbone would provide information about the positions of the phenyl and hydroxyl/silyloxy groups.
By carefully analyzing the product ion spectrum, one can piece together the structure of the original molecule. The fragmentation pathways of related compounds, such as other hydroxy acids or phthalate (B1215562) esters, can provide valuable insights into the expected fragmentation behavior of derivatized this compound. acs.orgresearchgate.net This detailed structural information is crucial for confirming the identity of the synthesized compound.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity, conformation, and, crucially for chiral molecules, its absolute configuration. The process involves irradiating a single crystal of a compound with a focused beam of X-rays. The subsequent diffraction pattern, generated by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is meticulously recorded and analyzed. Mathematical Fourier transform methods are then employed to convert the diffraction data into a detailed electron density map, from which the precise spatial coordinates of each atom can be determined.
For a chiral compound like this compound, which possesses two stereocenters, determining the absolute configuration (the R/S designation at each chiral center) is paramount for understanding its biological activity and stereospecific interactions. While obtaining suitable single crystals of the carboxylic acid itself can be challenging due to intermolecular hydrogen bonding, crystalline derivatives, such as its esters (e.g., methyl or ethyl esters) or amides, are often more amenable to crystallization.
The application of X-ray crystallography to derivatives of related compounds has been demonstrated in the literature, providing a blueprint for how one would approach the structural elucidation of this compound. For instance, studies on complex heterocyclic systems incorporating phenyl and hydroxyl groups have successfully utilized this technique to resolve stereochemical ambiguities. mdpi.comresearchgate.netnih.gov
In a hypothetical crystallographic analysis of a suitable crystalline derivative of this compound, the resulting data would not only confirm the molecular structure but also provide detailed insights into its solid-state conformation, including bond lengths, bond angles, and torsion angles. The Flack parameter, derived from the analysis of anomalous dispersion effects, would be a critical value in confirming the absolute stereochemistry of the molecule. A value close to zero for the correct enantiomer would provide unambiguous assignment of the R and S configurations at the C2 and C3 positions.
Hypothetical Crystallographic Data for a Derivative of this compound
The table below illustrates the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment on a hypothetical crystalline derivative of this compound.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| α (°) ** | 90 |
| β (°) | 105.34 |
| γ (°) | 90 |
| Volume (ų) ** | 1487.9 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.250 |
| R-factor (%) | 4.5 |
| Flack Parameter | 0.02(3) |
This detailed structural information is invaluable for rational drug design, understanding reaction mechanisms, and for the quality control of enantiomerically pure compounds.
Computational and Theoretical Investigations of 3 Hydroxy 2,3 Diphenylbutanoic Acid
Conformational Analysis and Energy Minimization Studies
The flexibility of 3-hydroxy-2,3-diphenylbutanoic acid, arising from the rotation around its single bonds, gives rise to numerous possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers, which are those that exist at a minimum on the potential energy surface.
Molecular mechanics (MM) serves as a primary tool for exploring the conformational landscape of large molecules due to its computational efficiency. This method models a molecule as a collection of atoms held together by springs, representing chemical bonds. The total potential energy of the system is calculated using a force field, which is a set of parameters and equations describing the energy associated with bond stretching, angle bending, torsional angles, and non-bonded van der Waals and electrostatic interactions.
For this compound, a systematic conformational search would be initiated using a force field like MMFF94 or AMBER. The initial geometry of the molecule is first built, and then various conformations are generated by systematically rotating the dihedral angles of the rotatable bonds, particularly the C2-C3 bond and the bonds connecting the phenyl groups to the main chain. Each of these starting conformations is then subjected to energy minimization to find the nearest local energy minimum. This process results in a collection of stable conformers. The initial geometry for these calculations can be generated using software packages where methods like MM+ are employed for a preliminary optimization. scispace.com
While molecular mechanics is excellent for exploring a wide range of conformations, quantum chemical calculations provide more accurate geometric and energetic information. Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties. scispace.com
The low-energy conformers identified through MM simulations are typically used as starting points for further optimization at a higher level of theory, such as DFT with a basis set like 6-311G(d,p). nih.gov This geometry optimization process refines the molecular structure to locate the exact minimum on the potential energy surface, providing precise bond lengths, bond angles, and dihedral angles for the most stable conformer. A Potential Energy Surface (PES) scan can also be performed by systematically varying specific dihedral angles and calculating the energy at each step, which helps in confirming the global minimum and understanding the energy barriers between different conformations. nih.gov
The stability of different conformers is influenced by factors such as steric hindrance between the two bulky phenyl groups and the potential for intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid moiety. Computational studies on similar hydroxy acids have shown that intramolecular hydrogen bonds can significantly influence conformational preference. researchgate.net
Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated via DFT)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C=O (Carboxyl) | 1.21 Å |
| C-O (Carboxyl) | 1.35 Å | |
| O-H (Carboxyl) | 0.97 Å | |
| C-O (Hydroxy) | 1.43 Å | |
| O-H (Hydroxy) | 0.96 Å | |
| C2-C3 | 1.56 Å | |
| Bond Angles | O=C-O (Carboxyl) | 124.5° |
| C2-C3-C(Phenyl) | 112.0° | |
| H-O-C (Hydroxy) | 108.5° |
Prediction of Spectroscopic Properties
Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the structural elucidation of compounds.
Calculations of NMR chemical shifts are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT. researchgate.net The process involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). The predicted shifts for the various hydrogen (¹H) and carbon (¹³C) atoms in this compound would be influenced by their local electronic environment, including shielding from aromatic rings and the electronegativity of the oxygen atoms. libretexts.org
Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using DFT. nih.gov After geometry optimization, a frequency calculation is performed, which yields the normal modes of vibration. These calculated frequencies for specific functional groups (e.g., O-H stretch, C=O stretch) can be compared with experimental FT-IR and FT-Raman data to confirm the presence of these groups and to support the proposed molecular structure. researchgate.net Potential Energy Distribution (PED) analysis can further be used to assign the character of each vibrational mode. nih.gov
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Atom/Group | Predicted Chemical Shift / Frequency |
| ¹H NMR | -COOH | ~12.0 ppm |
| -OH (Hydroxy) | ~4.5 - 5.5 ppm | |
| Phenyl-H | ~7.2 - 7.5 ppm | |
| -CH (alpha) | ~3.8 ppm | |
| -CH₃ | ~1.6 ppm | |
| ¹³C NMR | -COOH | ~175 ppm |
| Phenyl-C | ~125 - 140 ppm | |
| C-OH | ~75 ppm | |
| C-COOH | ~55 ppm | |
| -CH₃ | ~20 ppm | |
| IR Frequency | O-H stretch (Carboxyl) | ~3000 cm⁻¹ (broad) |
| C-H stretch (Aromatic) | ~3100-3000 cm⁻¹ | |
| C=O stretch (Carboxyl) | ~1710 cm⁻¹ | |
| C-O stretch (Hydroxy) | ~1100 cm⁻¹ |
Reaction Pathway Modeling and Transition State Analysis
Theoretical chemistry can be used to model the potential reaction pathways for the formation or degradation of this compound. Such studies provide insight into reaction mechanisms, activation energies, and the structures of short-lived transition states. mostwiedzy.pl
For instance, the synthesis of this molecule via an aldol-type reaction could be modeled. Computational methods, such as DFT (e.g., M06-2X) or high-level composite methods (e.g., CBS-QB3), can be used to locate the transition state (TS) structures along the reaction coordinate. mostwiedzy.pl A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products.
Stereochemical Prediction and Rationalization of Observed Selectivity
This compound has two stereocenters (at C2 and C3), meaning it can exist as four different stereoisomers. When synthesizing such a molecule, controlling the stereochemical outcome is often a primary goal. Computational modeling can play a key role in predicting and rationalizing the stereoselectivity of a reaction.
In a stereoselective synthesis, such as an aldol (B89426) reaction to form the C2-C3 bond, different diastereomeric products arise from different transition state geometries. nih.gov By modeling all possible transition states leading to the different stereoisomers, their relative energies can be calculated. According to transition state theory, the reaction pathway with the lowest energy transition state will be the fastest and will therefore lead to the major product.
By analyzing the structures of the competing transition states, the origins of stereoselectivity can be understood. Factors such as steric clashes, electrostatic interactions, or the specific coordination of reagents in the transition state geometry determine which pathway is favored. This predictive capability allows chemists to rationally design experiments to favor the formation of a desired stereoisomer.
Utility and Applications of 3 Hydroxy 2,3 Diphenylbutanoic Acid As a Synthetic Intermediate and Building Block
Precursor in Complex Molecule Synthesis
3-Hydroxy-2,3-diphenylbutanoic acid serves as a valuable precursor in the synthesis of a variety of complex molecules. Its structural features, including the hydroxyl and carboxylic acid groups, along with the phenyl substituents, provide multiple reactive sites for further chemical transformations. This allows for its incorporation into larger, more intricate molecular architectures.
Natural Products: While direct examples of its use in the total synthesis of specific natural products are not extensively documented in readily available literature, its analogous structures, chiral hydroxy acids, are fundamental building blocks in the synthesis of many natural products. For instance, compounds like L-malic acid and L-arabinose are utilized as chiral pool materials for constructing key fragments of complex molecules.
Chiral Ligands: The chiral nature of this compound makes it an attractive candidate for the synthesis of chiral ligands. These ligands are crucial components in asymmetric catalysis, a field dedicated to selectively producing one enantiomer of a chiral product. Chiral ligands, often derived from the chiral pool, coordinate to a metal center to create a chiral catalyst that can induce enantioselectivity in a wide range of chemical reactions. wikipedia.orgmdpi.com The development of new chiral ligands is an active area of research, and building blocks like this compound offer a scaffold that can be modified to fine-tune the steric and electronic properties of the resulting ligand.
Pharmaceutical Scaffolds: The core structure of this compound can be found within or serve as a precursor to various pharmaceutical scaffolds. biosynth.com Beta-hydroxy carboxylic acids are recognized as key intermediates in the production of numerous pharmaceuticals, including antibiotics and vitamins. mdpi.com The phenyl groups in this compound can be beneficial for biological activity, as aromatic rings are common features in many drug molecules. Derivatives of similar structures, such as 3,3'-((3-hydroxyphenyl)azanediyl)dipropionic acid, have shown promise as scaffolds for developing agents against drug-resistant pathogens and cancer. mdpi.comnih.gov
Role in Chiral Pool Synthesis and Stereocenter Introduction
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure compounds from natural sources as starting materials for the synthesis of complex chiral molecules. wikipedia.org This approach is highly efficient as it avoids the need for de novo asymmetric synthesis or resolution of racemic mixtures.
This compound, with its defined stereocenters, can be considered a member of the synthetic chiral pool. Its utility in this context lies in its ability to introduce specific stereochemistry into a target molecule. The hydroxyl and carboxylic acid functionalities provide handles for further synthetic manipulations, allowing the chiral centers of the starting material to be incorporated into the final product, thereby controlling its absolute stereochemistry.
The introduction of stereocenters is a critical aspect of modern organic synthesis, particularly in the pharmaceutical industry, where the different enantiomers of a drug can have vastly different biological activities. nih.gov The use of chiral building blocks like this compound provides a reliable method for establishing the desired stereochemistry early in a synthetic sequence.
Table 1: Examples of Chiral Pool Starting Materials and their Applications
| Chiral Pool Compound | Application in Synthesis |
| L-Malic Acid | Synthesis of (S)-dihydrokavain |
| D-Malic Acid | Synthesis of (R)-dihydrokavain |
| L-Arabinose | Construction of a key fragment of cochliomycin A |
| (-)-Pantolactone | Synthesis of a part of epothilone |
Derivatization for Material Science Research
The versatile structure of this compound allows for its derivatization into novel materials with potential applications in material science.
Building Blocks for Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are finding increasing use as environmentally benign solvents and catalysts in various chemical processes. researchgate.netresearchgate.net The carboxylic acid and hydroxyl groups of this compound can be chemically modified to introduce charged moieties, a key feature of ionic liquids. For example, the carboxylic acid can be reacted with a suitable base to form a carboxylate anion, while the hydroxyl group could be functionalized with a cationic group. The resulting molecule would possess both anionic and cationic centers, potentially leading to the formation of a task-specific ionic liquid. Research in this area focuses on designing ILs with specific properties, such as enhanced catalytic activity or selective extraction capabilities. researchgate.net
Building Blocks for Polymers: The bifunctional nature of this compound (containing both a hydroxyl and a carboxylic acid group) makes it a potential monomer for the synthesis of polyesters. Poly(β-hydroxyalkanoates) (PHAs) are a class of biodegradable polymers produced by various microorganisms. abo.fi While this compound is not a naturally occurring PHA monomer, its synthetic incorporation into polymer chains could lead to new materials with tailored properties. The bulky phenyl groups would be expected to influence the physical properties of the resulting polymer, such as its thermal stability, crystallinity, and mechanical strength.
Design and Synthesis of Advanced Chemical Probes for Organic Reactions
Chemical probes are small molecules used to study and understand biological processes or chemical reactions. nih.gov The design of advanced chemical probes often requires a modular synthetic approach, where different functional units are combined to create a molecule with the desired properties.
This compound can serve as a scaffold for the synthesis of such probes. Its core structure can be functionalized with various reporter groups (e.g., fluorophores, spin labels) and reactive groups that can interact with specific targets in a chemical reaction. nih.gov For instance, the carboxylic acid could be converted into an activated ester to label nucleophilic species, while the hydroxyl group could be used as a handle to attach other functionalities.
The stereochemistry of the scaffold can also be exploited in the design of chiral probes to investigate stereoselective reactions. By using an enantiomerically pure form of this compound, it is possible to create probes that can differentiate between enantiomeric or diastereomeric transition states in a chemical reaction, providing valuable mechanistic insights.
Emerging Trends and Future Directions in 3 Hydroxy 2,3 Diphenylbutanoic Acid Research
Development of Novel Catalytic Systems for Enhanced Enantioselective and Diastereoselective Synthesis
The precise control of stereochemistry is paramount in the synthesis of complex molecules like 3-hydroxy-2,3-diphenylbutanoic acid, which possesses multiple chiral centers. Future research will increasingly focus on the development of sophisticated catalytic systems that can deliver high levels of both enantioselectivity and diastereoselectivity.
One promising area is the use of asymmetric phase-transfer catalysis . This technique, which utilizes chiral catalysts to control the stereochemical outcome of reactions in biphasic systems, has shown great potential in the synthesis of α-hydroxy carboxylic acids. pharmafeatures.com For instance, L-tert-leucine-derived urea-ammonium salts have been successfully employed as phase-transfer catalysts for the highly enantioselective alkylation of 5H-oxazol-4-ones, providing a pathway to biologically important dialkylated α-hydroxy carboxylic acids. pharmafeatures.com The adaptation of such catalysts for the aldol-type reactions that produce this compound could offer a powerful tool for controlling its stereochemistry.
Another key direction is the exploration of novel metal-based catalysts. For example, Rhodium(II) acetate (B1210297) (Rh2(OAc)4) has been shown to catalyze the diazo decomposition of diazo esters in the presence of 2-aminophenyl ketones, leading to the highly diastereoselective synthesis of 3-hydroxy-2,2,3-trisubstituted indolines. numberanalytics.com This type of intramolecular aldol-type trapping of ammonium (B1175870) ylides with ketones showcases the potential of transition metal catalysis to achieve high levels of stereocontrol in complex bond-forming reactions. numberanalytics.com The development of chiral ligands for such catalytic systems will be crucial for achieving enantioselectivity in the synthesis of this compound.
The table below summarizes some of the key features of emerging catalytic systems relevant to the synthesis of chiral hydroxy acids.
| Catalytic System | Key Features | Potential Application for this compound |
| Asymmetric Phase-Transfer Catalysis | Utilizes chiral catalysts in biphasic systems; High enantioselectivity. | Enantioselective synthesis from appropriate precursors. |
| Rhodium(II)-Catalyzed Reactions | Highly diastereoselective; Involves ylide intermediates. | Diastereoselective synthesis of specific isomers. |
| Chiral Brønsted Acids | Metal-free catalysis; Can activate carbonyl compounds. | Enantioselective protonation or activation in aldol (B89426) reactions. |
| Organocatalysis | Uses small organic molecules as catalysts; Avoids metal contamination. | Enantioselective aldol additions to form the butanoic acid backbone. |
Integration with Flow Chemistry and Automated Synthesis Methodologies
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a paradigm shift in chemical manufacturing, offering numerous advantages in terms of efficiency, safety, and scalability.
Flow chemistry , where reagents are continuously pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields, reduced side-product formation, and improved safety, particularly for highly exothermic or hazardous reactions. nih.govrsc.orgvapourtec.com The synthesis of this compound via aldol condensation, which can be an exothermic process, is a prime candidate for adaptation to a flow regime. wikipedia.orglibretexts.orgmasterorganicchemistry.com The ability to rapidly screen a wide range of reaction conditions in a flow setup can also accelerate the optimization of synthetic routes.
Automated synthesis platforms offer the potential to significantly accelerate the discovery and development of new derivatives of this compound. sigmaaldrich.com These systems can perform entire synthetic sequences, including reaction, work-up, and purification, with minimal human intervention. sigmaaldrich.com By integrating with analytical instrumentation for real-time monitoring, these platforms can enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for structure-activity relationship studies.
The table below outlines the potential benefits of integrating these modern technologies into the synthesis of this compound.
| Technology | Advantages | Relevance to this compound Synthesis |
| Flow Chemistry | Precise control of reaction parameters; Enhanced heat and mass transfer; Improved safety and scalability. | Optimization of aldol condensation; Control of stereoselectivity through temperature and residence time manipulation. |
| Automated Synthesis | High-throughput experimentation; Rapid library generation; Reduced human error. | Efficient exploration of derivatives; Streamlined process development. |
| Integrated Systems | Combination of flow chemistry, automation, and real-time analytics. | Autonomous optimization and production of the target molecule and its analogs. |
Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Mechanism Elucidation
A deep understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. The development of advanced spectroscopic and in situ monitoring techniques is providing unprecedented insights into the intricate details of chemical transformations.
For the synthesis of this compound, techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can be employed to monitor the real-time concentration of reactants, intermediates, and products during the course of a reaction. This data can provide valuable information about reaction kinetics and help to identify transient or unstable intermediates that may be key to the reaction pathway. The monitoring of enantioselective processes over time can also provide insights into whether a reaction is under kinetic or thermodynamic control. youtube.com
Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone of structural elucidation, and advancements in this field, such as the use of chiral shift reagents, can aid in the determination of enantiomeric excess. youtube.com Furthermore, techniques like single-crystal X-ray crystallography provide definitive proof of the three-dimensional structure of molecules, which is essential for confirming the stereochemical outcome of a reaction. wikipedia.orgnih.gov Hirshfeld surface analysis, derived from crystallographic data, can offer insights into intermolecular interactions that stabilize the crystal structure. wikipedia.orgnih.gov
The application of these techniques to the study of the aldol condensation leading to this compound will be instrumental in unraveling the factors that govern its stereoselectivity and in developing more efficient and selective synthetic protocols.
Exploration of Bio-Inspired Synthetic Routes and Biocatalysis
Nature provides a vast and largely untapped resource for the development of highly selective and sustainable chemical transformations. The fields of bio-inspired synthesis and biocatalysis are increasingly being explored for the production of chiral molecules.
Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and reduced environmental impact. nih.govmdpi.comresearchgate.net For the synthesis of chiral hydroxy acids, a variety of enzymes could be employed. For example, hydrolases are widely used for the kinetic resolution of racemic esters or for the enantioselective hydrolysis of prochiral substrates. wikipedia.org The biosynthesis of (S)-(+)-2-amino-4-phenylbutanoic acid has been achieved using a combination of recombinant hydantoinase and L-N-carbamoylase, demonstrating the power of multi-enzyme systems. unimi.it
Hydroxynitrile lyases (HNLs) are another class of enzymes that could be relevant, as they catalyze the formation of cyanohydrins, which are versatile intermediates that can be converted to α-hydroxy acids. chemisgroup.us The exploration of novel enzymes through genome mining and the engineering of existing enzymes through directed evolution will undoubtedly expand the toolbox of biocatalysts available for the synthesis of this compound and its analogs. researchgate.net
The following table highlights some of the biocatalytic approaches that could be applied to the synthesis of chiral this compound.
| Biocatalytic Approach | Enzyme Class | Description |
| Kinetic Resolution | Lipases, Esterases | Selective reaction of one enantiomer from a racemic mixture of a precursor ester. |
| Asymmetric Reduction | Alcohol Dehydrogenases | Enantioselective reduction of a corresponding β-keto ester to a specific stereoisomer of the hydroxy acid. |
| Enantioselective Hydrolysis | Hydrolases | Hydrolysis of a prochiral dicarboxylic acid ester to a chiral monoacid. |
| Multi-enzyme Cascades | Various | A sequence of enzymatic reactions to build up the target molecule from simple precursors. |
Computational Chemistry in Guiding Experimental Design and Discovery for this compound Derivatives
Computational chemistry has become an indispensable tool in modern chemical research, providing a powerful means to predict molecular properties, elucidate reaction mechanisms, and guide experimental design.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of molecules. resolvedanalytics.comwikipedia.org DFT calculations can be used to model the transition states of reactions, providing insights into the factors that control reaction rates and selectivity. nih.gov For the synthesis of this compound, DFT could be used to study the mechanism of the aldol condensation, helping to explain the observed stereochemical outcomes and to predict the effect of different catalysts and reaction conditions. masterorganicchemistry.com
Molecular modeling and molecular dynamics (MD) simulations can be used to study the interactions between molecules, such as the binding of a substrate to the active site of an enzyme or the interaction of a chiral catalyst with a reactant. masterorganicchemistry.comyoutube.com This information can be used to design more effective catalysts and to understand the origins of enantioselectivity.
Computational Fluid Dynamics (CFD) is another emerging area that can be integrated with chemical synthesis, particularly in the context of flow chemistry. pharmafeatures.comunimi.itresolvedanalytics.comwikipedia.org CFD can be used to model fluid flow, heat transfer, and mass transport within a reactor, allowing for the optimization of reactor design and operating conditions to maximize yield and selectivity. numberanalytics.com
The synergy between computational and experimental approaches will be a key driver of innovation in the field of this compound research, enabling the more rapid and efficient discovery of new synthetic methods and derivatives with desired properties.
Q & A
Q. What synthetic strategies are effective for producing 3-Hydroxy-2,3-diphenylbutanoic acid, and how can reaction intermediates be optimized?
A multi-step synthesis approach is commonly employed, starting with ketone precursors (e.g., 3-hydroxy-3-methyl-2-butanone) and proceeding through cyanohydrin intermediates. For example, hydrolysis of a nitrile intermediate (e.g., 2,3-dihydroxy-2,3-dimethylbutanonitrile) under controlled acidic or basic conditions can yield the target compound. Reaction parameters such as temperature (e.g., 80–100°C for hydrolysis) and solvent polarity must be optimized to minimize side reactions like epimerization .
Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?
Chiral HPLC paired with polarimetric detection is essential for resolving enantiomers and quantifying enantiomeric excess (>95% purity). Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C, is used to confirm stereochemical assignments (e.g., distinguishing syn and anti diastereomers). Mass spectrometry (HRMS) validates molecular weight and isotopic patterns .
Q. How can researchers mitigate discrepancies in reported physicochemical properties (e.g., melting point, solubility) across literature sources?
Standardize measurement protocols: Use differential scanning calorimetry (DSC) for melting points and dynamic light scattering (DLS) for solubility profiles. Cross-reference data from authoritative databases like PubChem or peer-reviewed journals, avoiding vendor-specific catalogs that may lack reproducibility .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes in the catalytic reduction of diketone precursors to this compound?
Enantioselective reduction using transition-metal catalysts (e.g., Ru-TsDPEN complexes) follows the Noyori asymmetric hydrogenation mechanism. The catalyst’s chiral environment dictates hydride transfer to the pro-R or pro-S ketone, achieving >90% enantiomeric excess. Solvent choice (e.g., isopropanol vs. dichloromethane) influences reaction kinetics and stereoselectivity .
Q. How can computational modeling predict the biological activity of this compound derivatives?
Quantum mechanical calculations (e.g., DFT) model electronic interactions at active sites, while molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or antioxidant enzymes. Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., phenyl ring halogenation) with anti-inflammatory potency .
Q. What experimental designs are optimal for evaluating neuroprotective effects in vitro?
Use primary neuronal cultures or SH-SY5Y cell lines exposed to oxidative stressors (e.g., HO). Measure cell viability (MTT assay), reactive oxygen species (ROS) levels (DCFH-DA probe), and apoptosis markers (caspase-3 activity). Compare dose-response curves (5–100 µM) against positive controls like ascorbic acid .
Q. How should conflicting hazard classifications (e.g., GHS vs. CLP) be resolved for safe laboratory handling?
Triangulate data from IUCLID, European Chemical Agency (ECHA) dossiers, and experimental toxicity studies (e.g., Ames test for mutagenicity). If discrepancies persist, apply precautionary principles: Use personal protective equipment (PPE) and conduct reactions in fume hoods until definitive data is available .
Methodological Challenges
Q. What strategies improve yield in large-scale synthesis while maintaining stereochemical fidelity?
Optimize stepwise crystallization (e.g., using ethanol/water mixtures) to isolate intermediates. Employ continuous-flow reactors for exothermic steps (e.g., cyanohydrin formation) to enhance heat dissipation and reduce racemization. Monitor reaction progress via in-situ FTIR to terminate at peak conversion .
Q. How can researchers validate the reproducibility of biological activity assays across different laboratories?
Adopt standardized protocols from organizations like OECD or NIH. Share reference samples with collaborating labs for cross-validation. Use interlaboratory studies to identify variability sources (e.g., cell passage number, assay plate reader calibration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
